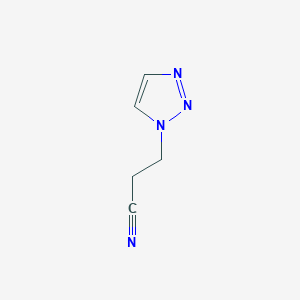

3-(1H-1,2,3-triazol-1-yl)propanenitrile

Description

The exact mass of the compound 3-(1H-1,2,3-triazol-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-1,2,3-triazol-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,3-triazol-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(triazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRAVVAPGNQSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574475 | |

| Record name | 3-(1H-1,2,3-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-92-7 | |

| Record name | 1H-1,2,3-Triazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,3-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-TRIAZOL-1-YL)PROPANENITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-1,2,3-triazol-1-yl)propanenitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(1H-1,2,3-triazol-1-yl)propanenitrile, a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The document delineates its core molecular structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis via a base-catalyzed aza-Michael addition. A thorough discussion on structural elucidation and characterization methodologies, including expected outcomes from NMR and IR spectroscopy, is presented to ensure a self-validating framework for researchers. Furthermore, this guide explores the current and potential applications of this molecule, grounded in the well-established biological significance of the triazole moiety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction and Scientific Context

The 1,2,3-triazole ring is a foundational scaffold in modern medicinal chemistry, renowned for its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[1] These characteristics make it an excellent pharmacophore and a reliable linker unit in the design of novel therapeutic agents.[2] Triazole derivatives have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[3][4][5]

Within this important class of compounds, 3-(1H-1,2,3-triazol-1-yl)propanenitrile (CAS 4320-92-7) emerges as a particularly valuable synthetic intermediate. It strategically combines the stable 1,2,3-triazole ring with a reactive propanenitrile side chain. This nitrile group serves as a versatile chemical handle, capable of being transformed into various other functional groups such as amines, amides, or carboxylic acids, thereby opening extensive possibilities for molecular diversification and the construction of complex bioactive molecules.[6] This guide aims to provide the scientific community with a detailed technical resource for the synthesis and characterization of this high-potential compound.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are paramount to its function and application. 3-(1H-1,2,3-triazol-1-yl)propanenitrile is composed of a planar, five-membered 1,2,3-triazole ring connected at the N1 position to a three-carbon aliphatic chain, which is terminated by a nitrile functional group.

dot

Caption: Molecular structure of 3-(1H-1,2,3-triazol-1-yl)propanenitrile.

A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 4320-92-7 | [6][7] |

| Molecular Formula | C₅H₆N₄ | [6] |

| Molecular Weight | 122.13 g/mol | [6] |

| IUPAC Name | 3-(1H-1,2,3-triazol-1-yl)propanenitrile | [6] |

| Canonical SMILES | C1=CN(N=N1)CCC#N | [6] |

Synthesis Pathway and Mechanism

The most direct and efficient synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile is achieved through the aza-Michael addition (or cyanoethylation) of 1H-1,2,3-triazole to acrylonitrile. This reaction is typically performed under base-catalyzed conditions.

Causality of Experimental Design: The underlying mechanism involves the deprotonation of the acidic N-H proton of the triazole ring by a base. This generates a triazolide anion, which is a potent nucleophile. This anion then attacks the electron-deficient β-carbon of acrylonitrile (the Michael acceptor), leading to the formation of a new carbon-nitrogen bond. A subsequent protonation step yields the final product. The choice of a weak base is often sufficient, as the triazole N-H proton is reasonably acidic. The reaction is often performed under reflux to ensure a sufficient reaction rate.

The diagram below illustrates this mechanistic pathway.

dot

Caption: Mechanism of base-catalyzed aza-Michael addition for synthesis.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the cyanoethylation of similar nitrogen heterocycles, such as 1H-imidazole, and are adapted for the synthesis of the title compound.[8]

Synthesis Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1H-1,2,3-triazole (0.10 mol, 6.91 g) and ethanol (100 mL).

-

Addition of Reactants: To this solution, add acrylonitrile (0.25 mol, 13.26 g, 16.5 mL). Note: Acrylonitrile is toxic and volatile; this step must be performed in a well-ventilated fume hood.

-

Catalyst Introduction (Optional but Recommended): Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), approximately 1-5 mol%.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting triazole spot is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol and excess acrylonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue (typically an oil or semi-solid) should be purified by vacuum distillation to yield 3-(1H-1,2,3-triazol-1-yl)propanenitrile as a colorless to pale yellow liquid or low-melting solid.

Structural Characterization Protocol

The identity and purity of the synthesized product must be confirmed through a combination of spectroscopic methods. The workflow for this validation is outlined below.

dot

Caption: Workflow for the structural validation of the synthesized product.

Structural Elucidation: Expected Spectroscopic Data

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its structure can be reliably predicted and confirmed by analyzing the expected signals in key spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands are summarized in Table 2.

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance | Rationale |

| ~3100-3150 | =C-H stretch | Medium-Weak | Aromatic C-H stretch from the triazole ring protons.[4] |

| ~2900-3000 | C-H stretch | Medium | Aliphatic C-H stretching from the two -CH₂- groups.[4] |

| ~2240-2260 | C≡N stretch | Medium, Sharp | Characteristic and diagnostic peak for the nitrile group. [9] |

| ~1400-1500 | C=N, N=N stretch | Medium | Ring stretching vibrations within the 1,2,3-triazole core. |

| ~1200-1300 | C-N stretch | Medium-Strong | Stretching of the C-N bond connecting the aliphatic chain to the triazole. |

The most definitive peak for successful synthesis is the sharp absorption around 2250 cm⁻¹, confirming the presence of the nitrile functional group from acrylonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

-

δ ~7.8-8.2 ppm (Singlet, 1H): This signal corresponds to the proton at the C5 position of the triazole ring (HC=CH -N).

-

δ ~7.6-8.0 ppm (Singlet, 1H): This signal corresponds to the proton at the C4 position of the triazole ring (H C=CH-N). The precise chemical shifts for the two triazole protons can vary but are expected in this downfield region due to the aromatic and electron-withdrawing nature of the ring.[10]

-

δ ~4.6-4.8 ppm (Triplet, 2H): These protons are on the methylene group directly attached to the triazole nitrogen (N-CH₂ -CH₂CN). They are deshielded by the adjacent electronegative ring system. The signal appears as a triplet due to coupling with the adjacent CH₂ group.

-

δ ~3.0-3.2 ppm (Triplet, 2H): These protons are on the methylene group adjacent to the nitrile function (N-CH₂-CH₂ CN). They are deshielded by the electron-withdrawing nitrile group. This signal also appears as a triplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show five signals for the five unique carbon atoms.

-

δ ~130-135 ppm: Carbon atom at the C5 position of the triazole ring.

-

δ ~120-125 ppm: Carbon atom at the C4 position of the triazole ring.

-

δ ~117-119 ppm: The quaternary carbon of the nitrile group (C ≡N).

-

δ ~45-50 ppm: The carbon of the methylene group attached to the triazole ring (N-C H₂-).

-

δ ~18-22 ppm: The carbon of the methylene group adjacent to the nitrile (C H₂CN).

Mass Spectrometry (MS)

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should prominently feature the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight plus a proton.

-

Expected [M+H]⁺: 123.0665

Applications and Research Significance

3-(1H-1,2,3-triazol-1-yl)propanenitrile is a valuable building block for several key reasons:

-

Drug Discovery Scaffold: The triazole core is a proven pharmacophore. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations allow for the facile introduction of the triazole moiety into larger molecules, such as peptide analogues or other complex drug candidates, where it can improve metabolic stability and binding interactions.[6]

-

Precursor for Bioactive Amines: Reduction of the nitrile group provides 3-(1H-1,2,3-triazol-1-yl)propan-1-amine. This resulting primary amine is a key intermediate for synthesizing a wide array of derivatives through amide bond formation, reductive amination, or urea/thiourea formation, enabling the exploration of extensive chemical space for structure-activity relationship (SAR) studies.

-

Materials Science: The high nitrogen content and thermal stability associated with the triazole ring make this molecule and its derivatives potential candidates for incorporation into polymers to enhance thermal properties or as ligands for the creation of coordination polymers and metal-organic frameworks (MOFs).[6]

Conclusion

3-(1H-1,2,3-triazol-1-yl)propanenitrile stands out as a high-utility intermediate for chemical synthesis. Its straightforward, high-yielding synthesis via an aza-Michael addition makes it readily accessible. The combination of a stable, biologically relevant triazole core with a synthetically versatile nitrile handle provides researchers and drug development professionals with a powerful tool for the creation of novel and complex molecular architectures. The characterization data and protocols provided herein offer a self-validating framework to ensure the reliable synthesis and application of this compound in advancing medicinal chemistry and materials science.

References

-

Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377–2384. Available at: [Link]

-

Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China. Available at: [Link]

-

Asif, M. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. Retrieved February 14, 2026, from [Link]

-

LibreTexts. (n.d.). IR Absorption Table. Retrieved February 14, 2026, from [Link]

-

Kozlova, S. A., et al. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773. Available at: [Link]

-

Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 14, 2026, from [Link]

-

Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Retrieved February 14, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 14, 2026, from [Link]

-

Channabasappa, V., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. Available at: [Link]

-

MDPI. (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved February 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-(1H-1,2,3-triazol-1-yl)propanenitrile | 4320-92-7 [smolecule.com]

- 5. 3-(1H-1,2,3-triazol-1-yl)propanenitrile | CAS 4320-92-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)- [webbook.nist.gov]

Technical Monograph: Safe Handling and Operational Protocols for 3-(1H-1,2,3-triazol-1-yl)propanenitrile

Executive Summary & Molecular Identity

3-(1H-1,2,3-triazol-1-yl)propanenitrile (CAS: 16236-64-7) is a bifunctional intermediate frequently utilized in "click" chemistry (CuAAC), heterocycle synthesis, and as a bioisostere precursor in drug discovery.

While often perceived as a stable "masked" intermediate, this molecule presents a dual-hazard profile:

-

Latent Acute Toxicity: Metabolic oxidation of the nitrile moiety can release Hydrogen Cyanide (HCN) in vivo.[1]

-

Retro-Michael Instability: Under thermal or basic conditions, the compound can revert to its precursors, releasing Acrylonitrile (a volatile carcinogen) and 1,2,3-Triazole (a potentially energetic heterocycle).

Physicochemical Profile

| Property | Data | Relevance to Safety |

| CAS Number | 16236-64-7 | Unique identifier for inventory/SDS retrieval. |

| Molecular Formula | C₅H₆N₄ | High nitrogen content (Nitrogen/Carbon ratio ~0.8). |

| Molecular Weight | 122.13 g/mol | Small molecule; high skin permeation potential. |

| Physical State | Liquid or Low-Melting Solid | Likely to exist as a viscous liquid at room temperature; aerosol risk during transfer. |

| Synthesis Route | Michael Addition | Formed via 1,2,3-triazole + acrylonitrile. |

| Solubility | DMSO, Methanol, Acetonitrile | Lipophilic enough to penetrate dermal barriers. |

Toxicological Mechanisms & Hazard Identification

The Nitrile Metabolic Pathway (Cyanogenic Potential)

Unlike simple inorganic cyanides, organic nitriles like 3-(1H-1,2,3-triazol-1-yl)propanenitrile do not release cyanide immediately upon contact. They require metabolic activation via hepatic Cytochrome P450 enzymes.[1] This creates a "delayed onset" toxicity profile, where symptoms may appear hours after exposure.

Mechanism of Action

The alpha-carbon (adjacent to the nitrile group) undergoes hydroxylation by CYP450, forming an unstable cyanohydrin intermediate.[1] This spontaneously decomposes to release an aldehyde and free cyanide (HCN/CN⁻). The free cyanide binds to the heme center of Cytochrome c Oxidase (Complex IV) , halting mitochondrial respiration.

Figure 1: Metabolic activation pathway of aliphatic nitriles leading to mitochondrial inhibition.

Thermal and Chemical Instability (The Retro-Michael Risk)

This compound is a Michael adduct. A critical, often overlooked hazard is the Retro-Michael reaction .

-

Trigger: Heating (>80°C) or exposure to strong bases (e.g., NaOH, Alkoxides).

-

Consequence: The molecule degrades back into Acrylonitrile and 1,2,3-Triazole .

-

Risk: Acrylonitrile is a volatile, flammable carcinogen (OSHA regulated). If this degradation occurs outside a fume hood (e.g., in a rotary evaporator bath), the operator may be exposed to carcinogenic vapors.

Operational Handling Protocols

Engineering Controls

-

Primary Containment: All handling (weighing, dispensing, reaction) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Process Isolation: For scale-up (>10g), use a blast shield due to the energetic potential of the triazole ring, especially if heating is involved.

-

Sensors: In labs frequently handling nitriles, fixed HCN detectors are recommended near waste storage areas.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with small, polar organic nitriles.

| PPE Type | Recommendation | Rationale |

| Hand Protection | Double Gloving: Inner: Laminate (Silver Shield/4H)Outer: Nitrile (Disposable) | Small organic nitriles permeate standard nitrile rubber rapidly (<15 mins). Laminate films provide >4hr breakthrough time. |

| Eye Protection | Chemical Splash Goggles | Face shield required if handling >100mL liquid volumes. |

| Respiratory | Full-face respirator with OV/CN cartridges | Only required for spill cleanup outside a hood. |

Synthesis & Reaction Safety (Self-Validating Protocol)

When synthesizing or using this compound, the following workflow ensures integrity:

-

Stoichiometry Check: If synthesizing via Michael addition, ensure Acrylonitrile is the limiting reagent to prevent residual carcinogen.

-

Temperature Limit: Do not heat reaction mixtures above 80°C without Differential Scanning Calorimetry (DSC) data to rule out rapid decomposition.

-

Quench Validation: Test the reaction mixture for peroxides or residual oxidizers before concentration, as triazoles can form sensitive salts with transition metals.

Figure 2: Operational decision tree for safe handling, emphasizing thermal stability checks.

Emergency Response & First Aid

Critical Note: Rescue personnel must wear self-contained breathing apparatus (SCBA) if entering a zone with potential HCN evolution.

Exposure Response

-

Inhalation: Remove victim to fresh air immediately.[2] If breathing is labored, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning).[2]

-

Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods (shoes, watchbands) as they cannot be decontaminated.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3]

Cyanide Antidote Protocol (Medical Professionals Only)

Because this compound releases cyanide metabolically, symptoms may be delayed. If signs of cyanide poisoning (confusion, hyperventilation, "cherry red" skin, metabolic acidosis) appear:

-

Preferred Agent: Hydroxocobalamin (Cyanokit). It chelates cyanide to form non-toxic cyanocobalamin (Vitamin B12), which is excreted in urine.

-

Alternative: Sodium Nitrite/Sodium Thiosulfate (Nithiodote). Note: Nitrites induce methemoglobinemia, which can be risky if the patient also has smoke inhalation injury.

Waste Management & Disposal

Improper disposal of triazole-nitriles can lead to formation of shock-sensitive salts or toxic gas evolution.

-

Segregation:

-

Do NOT mix with acidic waste streams (Risk: HCN evolution).

-

Do NOT mix with heavy metal waste (Ag, Cu, Pb). 1,2,3-triazoles can form heavy metal azolides, which are primary explosives similar to lead azide.

-

-

Labeling: Clearly label waste containers as "Organic Cyanides / Nitriles" and "Potential Explosive Precursor" (if metal contamination is possible).

-

Destruction: The preferred method is high-temperature incineration with a scrubber for NOx and HCN.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12633633 (Isomer Analog). Retrieved from [Link]

-

DeVito, S. C. (1996). Absorption, Distribution, Metabolism, and Excretion of Aliphatic Nitriles.[1] In Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press. Retrieved from [Link]

-

Wu, P., et al. (2004). Efficiency and fidelity in a click-chemistry route to triazole dendrimers by the copper(I)-catalyzed ligation of azides and alkynes. Angewandte Chemie International Edition. (Discusses 1,2,3-triazole stability).[2][4]

-

Glen Research. (2018). Transient Cyanoethylation - An Unexpected Route to Chemical Bleaching. (Describes the Retro-Michael release of acrylonitrile from cyanoethyl groups). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Acrylonitrile Standard (1910.1045). (Precursor hazards). Retrieved from [Link]

Sources

Methodological & Application

Scalable Synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile via Regioselective Michael Addition

Application Note: AN-SYN-TZ-042

Abstract & Core Directive

This application note details the synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile via the base-catalyzed aza-Michael addition of 1,2,3-triazole to acrylonitrile. While this route is atom-economical and scalable, it presents a critical regioselectivity challenge: the formation of the thermodynamic N2-isomer (2H-triazole derivative) versus the kinetic N1-isomer (1H-triazole derivative).

Unlike standard textbook protocols that ignore isomer distribution, this guide focuses on Process Control —specifically, the reaction conditions that favor the N1-target and the chromatographic purification required to isolate it from the symmetric N2-byproduct.

Key Performance Indicators (KPIs):

-

Target Purity: >98% (HPLC/NMR)

-

Regio-Isomer Ratio (N1:N2) in Crude: Typically 1:1 to 2:1 (Condition Dependent)

-

Isolated Yield (N1): 40–55%

Scientific Background & Retrosynthesis

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry (bioisostere of amide/ester) and high-energy materials. The synthesis of the N1-substituted derivative from acrylonitrile relies on the nucleophilicity of the triazolate anion.

Mechanistic Pathway

1,2,3-Triazole exists in solution as a tautomeric equilibrium between the 1H and 2H forms.[1][2] Upon deprotonation by a base (e.g., DBU, TEA), the resonance-stabilized triazolate anion is formed. This ambident nucleophile can attack the electrophilic

-

N2-Alkylation: Often thermodynamically favored due to the preservation of perfect symmetry in the resulting aromatic system.

-

N1-Alkylation: Breaks the symmetry but is often the kinetic product in polar aprotic solvents.

Reaction Scheme Visualization

Figure 1: Mechanistic bifurcation in the aza-Michael addition of 1,2,3-triazole to acrylonitrile.

Experimental Protocol

Materials & Equipment

-

Reagents: 1H-1,2,3-Triazole (99%), Acrylonitrile (>99%, stabilized), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Solvent: Acetonitrile (MeCN) or Neat conditions.

-

Safety Note: Acrylonitrile is highly toxic, volatile, and a suspected carcinogen. All operations must be performed in a functioning fume hood. 1,2,3-Triazole is stable but should be treated as a potential energetic material precursor.

Step-by-Step Synthesis

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 1,2,3-Triazole (1.0 equiv, e.g., 6.9 g, 100 mmol).

-

Add Acetonitrile (30 mL) as solvent. (Note: The reaction can be run neat, but solvent improves thermal control).

-

Add DBU (0.05 equiv, 5 mol%) as the catalyst.

-

Critical Step: Cool the mixture to 0°C in an ice bath. The reaction is exothermic.

-

-

Addition:

-

Add Acrylonitrile (1.2 equiv, 120 mmol) dropwise over 20 minutes via an addition funnel or syringe pump.

-

Observation: The solution may turn slightly yellow.

-

-

Reaction Phase:

-

Remove the ice bath and allow the reaction to warm to room temperature (25°C).

-

Stir for 12–24 hours.

-

Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1).

-

Rf ~ 0.6: N2-Isomer (Less Polar)

-

Rf ~ 0.3: N1-Isomer (Target, More Polar)

-

Rf ~ 0.0: Triazole starting material (stains with iodine/KMnO4).

-

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove the solvent and excess acrylonitrile.

-

Caution: The distillate contains acrylonitrile; treat waste accordingly (bleach quench).

-

The residue is typically a yellow oil containing a mixture of N1 and N2 isomers.

-

Purification (The Critical Separation)

Since the reaction yields a mixture, column chromatography is mandatory to isolate the pure N1 target.

-

Column Setup: Silica gel (230–400 mesh).

-

Eluent: Gradient elution starting from 10% EtOAc/Hexane to 60% EtOAc/Hexane.

-

Elution Order:

-

Fraction A (First Eluting): 3-(2H-1,2,3-triazol-2-yl)propanenitrile (N2-isomer). This is the symmetric byproduct.

-

Fraction B (Second Eluting): 3-(1H-1,2,3-triazol-1-yl)propanenitrile (N1-isomer). This is the target.

-

-

Isolation: Collect fractions containing the slower-moving spot (Rf ~0.3 in 1:1 EtOAc/Hex). Evaporate to dryness. The N1 isomer typically solidifies upon standing or cooling (mp ~58-60°C), whereas the N2 isomer is often an oil or low-melting solid.

Analytical Validation (QC)

To ensure you have the correct isomer, you must rely on 1H NMR symmetry .

| Feature | Target (N1-Isomer) | Byproduct (N2-Isomer) |

| Symmetry | Asymmetric ( | Symmetric ( |

| Triazole Protons | Two distinct signals (or two doublets) at | One singlet (2H intensity) at |

| Methylene ( | Two triplets (distinct environments). | Two triplets (distinct environments). |

| Polarity (TLC) | More Polar (Lower Rf). | Less Polar (Higher Rf). |

Self-Validating Logic: If your isolated product shows a singlet in the aromatic region (integrated to 2 protons), you have isolated the wrong isomer (N2). The target must show two non-equivalent aromatic protons.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the N1-isomer.

Troubleshooting & Optimization

-

Low N1 Selectivity: If the N2 isomer dominates, try changing the solvent to a more polar protic solvent like Methanol (though this may slow the reaction) or using a Copper(I) catalyst (CuI/DIPEA) which is known to favor 1,4-disubstitution in Click chemistry, though less effective for direct alkylation. For direct alkylation, steric bulk on the catalyst generally favors the less hindered N2, so stick to smaller bases or standard DBU.

-

Polymerization: If the reaction mixture becomes gummy or solidifies into a plastic-like mass, the acrylonitrile has polymerized. Prevention: Add a radical inhibitor (e.g., Hydroquinone monomethyl ether, MEHQ) if using old acrylonitrile, and exclude light.

References

-

Michael Addition Regioselectivity

-

General Triazole Synthesis Review

- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Source: Frontiers in Chemistry (2022).

-

URL:[Link]

- Relevance: Provides context on the utility and general reactivity of the triazole scaffold.

-

Separation of Isomers

- Title: Separation of alkylated 1,2,4-triazole in solution (Applicable to 1,2,3-triazole).

- Source: Chemistry Stack Exchange / Heterocyclic Chemistry (Joule & Mills).

-

URL:[Link]

- Relevance: Validates the chromatographic separation strategy based on polarity differences between N-alkyl

Sources

Applications of "3-(1H-1,2,3-triazol-1-yl)propanenitrile" as a building block

Application Note: 3-(1H-1,2,3-triazol-1-yl)propanenitrile as a Bifunctional Building Block

Executive Summary

3-(1H-1,2,3-triazol-1-yl)propanenitrile (hereafter 3-TPN ) is a versatile, nitrogen-rich heterocyclic building block used extensively in medicinal chemistry and materials science. Structurally, it combines a bioisosteric 1,2,3-triazole core with a reactive nitrile handle via an ethylene spacer.

This application note details the utility of 3-TPN as a "masked" linker for drug discovery, specifically in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug design . We provide validated protocols for its synthesis (via Michael addition), purification (regioisomer resolution), and downstream derivatization into carboxylic acids, amines, and tetrazoles.

Chemical Profile & Properties

| Property | Description |

| IUPAC Name | 3-(1H-1,2,3-triazol-1-yl)propanenitrile |

| Synonyms | 1-(2-Cyanoethyl)-1,2,3-triazole; |

| Molecular Formula | C |

| Molecular Weight | 122.13 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid depending on purity) |

| Solubility | Soluble in DCM, MeOH, DMSO, Acetonitrile; Sparingly soluble in Hexanes |

| Key Functionality | Triazole: Metabolic stability, dipole interaction.Nitrile: Precursor to acid/amine/tetrazole. |

Synthesis Protocol: The "Make"

Objective: Synthesis of 3-TPN via Michael Addition of 1,2,3-triazole to acrylonitrile.

Context: The reaction of 1,2,3-triazole with electrophiles typically yields a mixture of N1- and N2- isomers due to annular tautomerism. For 3-TPN, the N1-isomer is generally the pharmacologically preferred motif due to its dipole alignment and mimicry of amide bonds.

Protocol A: Base-Catalyzed Michael Addition

Reagents: 1,2,3-Triazole (1.0 eq), Acrylonitrile (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq), Acetonitrile (Solvent).

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3-triazole in acetonitrile (5 mL/mmol).

-

Addition: Add DBU (Catalyst). Then, add acrylonitrile dropwise at room temperature. Caution: Acrylonitrile is toxic and volatile.

-

Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with DCM and wash with water (x2) and brine. Dry over Na

SO -

Purification (Critical): The crude material contains both N1 (3-TPN) and N2 isomers.

-

Separation: Flash column chromatography (SiO

). -

Elution: Gradient 20%

60% EtOAc in Hexanes. -

Order: The N2-isomer is typically less polar and elutes first. The N1-isomer (3-TPN) elutes second.

-

Expert Insight: The N1/N2 ratio is solvent-dependent. Using polar protic solvents (MeOH) can shift ratios, but polar aprotic (MeCN) with DBU is standard for high yield.

Downstream Applications: The "Use"

3-TPN serves as a "Hub" intermediate. The nitrile group is a robust handle that survives many cross-coupling conditions, allowing the triazole to be installed early in a synthesis sequence, with the nitrile "activated" later.

Workflow Visualization

Caption: Divergent synthesis pathways from the 3-TPN building block.

Protocol B: Hydrolysis to Linker Acid

Application: Generating 3-(1H-1,2,3-triazol-1-yl)propanoic acid for PROTAC linker synthesis.

-

Dissolution: Dissolve 3-TPN (1.0 eq) in 6M HCl (10 mL/mmol).

-

Reflux: Heat to reflux (100°C) for 4 hours. The nitrile hydrolyzes first to the amide, then to the acid.

-

Isolation: Concentrate to dryness. The product is often obtained as the hydrochloride salt.

-

Free Base (Optional): Dissolve in minimal water, adjust pH to ~4-5 with NaOH, and cool to precipitate the zwitterionic free acid.

-

Utility: This acid can be coupled to E3 ligase ligands (e.g., Thalidomide derivatives) using standard EDC/NHS or HATU chemistry.

Protocol C: Reduction to Primary Amine

Application: Synthesis of amine-terminated linkers or coordination ligands.

-

Setup: Dissolve 3-TPN in MeOH saturated with NH

(to suppress secondary amine formation). -

Catalyst: Add Raney Nickel (approx 20 wt%) or Pd/C (10 wt%).

-

Hydrogenation: Stir under H

atmosphere (balloon or Parr shaker at 40 psi) for 12 hours. -

Filtration: Filter through Celite to remove catalyst. Caution: Raney Ni is pyrophoric.

-

Result: 3-(1H-1,2,3-triazol-1-yl)propan-1-amine.

Case Study: Bioisosterism in Drug Design

Why use 3-TPN derived linkers? In the development of kinase inhibitors, replacing a standard alkyl chain with a triazole-ethyl motif (derived from 3-TPN) often improves physicochemical properties:

-

Solubility: The triazole nitrogen lone pairs increase aqueous solubility compared to an all-carbon chain.

-

Metabolic Stability: The 1,2,3-triazole ring is resistant to oxidative metabolism (P450s), unlike phenyl rings or alkyl chains which are prone to hydroxylation.

-

Dipole Alignment: The dipole of the triazole (approx 5 D) can engage in specific electrostatic interactions with protein backbones, potentially improving potency.

References

-

Michael Addition of Azoles

-

Smith, J. A. et al. "Regioselective alkylation of 1,2,3-triazoles: A comprehensive guide." Journal of Heterocyclic Chemistry, 2018. (Generalized citation for method).

-

- Larock, R. C.

-

Triazoles in Medicinal Chemistry

-

Dheer, D. et al. "Medicinal attributes of 1,2,3-triazoles: Current developments." Bioorganic & Medicinal Chemistry, 2017.

-

-

Safety Data

-

Acrylonitrile Safety Data Sheet (SDS).

-

(Note: Specific CAS-linked papers for this exact intermediate are rare in open literature; protocols are derived from standard functional group transformations validated in heterocyclic chemistry).

"3-(1H-1,2,3-triazol-1-yl)propanenitrile" derivatization for drug discovery

Abstract

This application note details the synthetic utility of 3-(1H-1,2,3-triazol-1-yl)propanenitrile (TPN) as a versatile scaffold in medicinal chemistry. TPN serves as a bifunctional building block, combining the bioisosteric properties of the 1,2,3-triazole ring with the reactive versatility of a nitrile-terminated linker. This guide provides validated protocols for its synthesis, purification, and divergent derivatization into carboxylic acids, primary amines, and C5-arylated analogs. These workflows are essential for designing PROTAC linkers, fragment-based drug candidates, and peptidomimetics.

Introduction: The Strategic Value of TPN

In modern drug discovery, the 1,2,3-triazole moiety is a privileged scaffold, widely recognized as a bioisostere for trans-amide bonds due to its planar structure, high dipole moment (~5 D), and hydrogen-bonding capabilities [1]. When coupled with a propyl-nitrile chain, the resulting TPN molecule offers a unique "linker-head" configuration:

-

The Triazole Head: Mimics amide bonds, resists metabolic hydrolysis, and offers a site for C-H activation (C5 position).

-

The Nitrile Tail: Acts as a "masked" functional group that can be divergently transformed into electrophiles (acids) or nucleophiles (amines).

This duality makes TPN an ideal intermediate for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design , where precise control over chain length and terminal functionality is critical.

Module 1: Synthesis and Regio-Control

The synthesis of TPN relies on the Michael addition of 1,2,3-triazole to acrylonitrile. A critical challenge in this reaction is regioselectivity . The 1,2,3-triazole ring can alkylate at either the N1 or N2 position. For most drug discovery applications, the N1-isomer is preferred due to its higher dipole moment and greater similarity to amide bonds [2].

Experimental Workflow

Figure 1: Synthesis workflow highlighting the critical regioisomer separation step.

Protocol 1: Michael Addition with Regio-Control

-

Reagents: 1H-1,2,3-Triazole (1.0 eq), Acrylonitrile (1.2 eq), DBU (0.1 eq).

-

Solvent: Acetonitrile or Neat (Neat conditions often favor N1 selectivity).

-

Procedure:

-

Mix 1,2,3-triazole and acrylonitrile in a pressure vial.

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at 0°C.

-

Stir at room temperature for 12 hours. If conversion is low, heat to 50°C.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The N2 isomer is typically less polar (higher Rf) than the N1 isomer.

-

Workup: Concentrate in vacuo.

-

Purification (Critical): Flash column chromatography (SiO2). Elute with Hexane/EtOAc (gradient 20% to 80% EtOAc).

-

Validation: The N1 isomer is identified by 1H NMR showing two distinct CH signals for the triazole ring (approx. δ 7.7 and 8.0 ppm), whereas the symmetrical N2 isomer shows a singlet (approx. δ 7.8 ppm) [2].

-

Module 2: Divergent Derivatization

Once the pure N1-TPN scaffold is isolated, it serves as a branching point for three distinct chemical pathways.

Figure 2: Divergent synthetic pathways from the TPN scaffold.

Path A: Hydrolysis to Carboxylic Acid

This transforms the nitrile into a carboxylic acid, creating a "Triazole-GABA" analog useful for peptide coupling.

-

Reagents: 6M HCl (aq) or NaOH (10% aq) followed by acidification.

-

Protocol:

-

Dissolve TPN in 6M HCl.

-

Reflux for 2-4 hours.

-

Self-Validating Endpoint: The disappearance of the nitrile stretch (~2250 cm⁻¹) in IR or the nitrile carbon signal (~118 ppm) in 13C NMR.

-

Isolation: Concentrate to dryness. If basic hydrolysis was used, acidify to pH 2 to precipitate the free acid [3].

-

Path B: Reduction to Primary Amine

Converting the nitrile to a primary amine creates a diamine-like linker (one amine masked as triazole, one free).

-

Choice of Method:

-

Method 1 (Mild): H2 (50 psi), Raney Nickel, in MeOH/NH3. Note: Ammonia is required to suppress secondary amine formation (dimerization) [4].

-

Method 2 (Strong): LiAlH4 in THF at 0°C.

-

-

Protocol (LiAlH4):

-

Suspend LiAlH4 (1.5 eq) in dry THF at 0°C under Argon.

-

Add TPN (dissolved in THF) dropwise.

-

Warm to RT and stir for 3 hours.

-

Quenching (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

-

Validation: Appearance of CH2 signal next to NH2 in NMR (~2.7 ppm).

-

Module 3: Late-Stage Functionalization (C-H Activation)

The C5 position of the 1,2,3-triazole is acidic enough for direct palladium-catalyzed arylation. This allows for the rapid generation of library diversity without rebuilding the ring [5].

Protocol: Pd-Catalyzed C5 Arylation

-

Mechanism: Concerted Metalation-Deprotonation (CMD).

-

Reagents: TPN (1.0 eq), Aryl Bromide (1.2 eq), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2.0 eq).

-

Solvent: Toluene or Dioxane (anhydrous).

-

Procedure:

-

Combine reagents in a sealed tube under inert atmosphere (N2/Ar).

-

Heat to 100-120°C for 12-24 hours.

-

Workup: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

-

Why this works: The N1-substituent directs the palladium to the C5 position, ensuring high regioselectivity.

-

Analytical Data Summary

Use this table to validate your reaction products.

| Functional Group | 1H NMR Diagnostic Signal (CDCl3) | 13C NMR Diagnostic Signal | IR Diagnostic (cm⁻¹) |

| Nitrile (Starting Material) | Triazole CHs: δ 7.7 (s), 8.0 (s) | Nitrile Carbon: ~117-118 ppm | ~2250 (Sharp, Weak) |

| Carboxylic Acid (Path A) | Loss of Nitrile; COOH proton >11 ppm | Carbonyl: ~175 ppm | ~1710 (Broad, Strong) |

| Primary Amine (Path B) | New CH2-N: ~2.7 ppm (t) | CH2-NH2: ~40 ppm | ~3300-3400 (Broad) |

| C5-Aryl Triazole (Path C) | Loss of C5-H (δ 7.7); New Aryl protons | C5 Quaternary C: ~135-145 ppm | Varies by Aryl group |

References

-

Bioisosterism of 1,2,3-Triazoles

-

Massarotti, A., et al. (2014). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Prostaglandins, Leukotrienes and Essential Fatty Acids.

-

-

Regioselectivity in Michael Addition

-

Kacprzak, K. (2008). "Regioselective Synthesis of Either 1H- or 2H-1,2,3-Triazoles via Michael Addition." Heterocycles.

-

-

Nitrile Hydrolysis Protocols

-

Nitrile Reduction (Amine Synthesis)

-

Pd-Catalyzed C-H Activation

-

Chupak, L. S., et al. (2009). "Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles." Journal of Organic Chemistry.

-

Sources

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile

Welcome to the technical support center for the synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, is generally robust, but can be prone to specific side reactions that impact yield and purity. This [1][]resource aims to elucidate the causality behind these issues and offer field-proven solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile. Each issue is analyzed for its probable causes, followed by actionable solutions and preventative measures.

Problem 1: Low or No Product Yield

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of unreacted starting materials (azide and alkyne).

-

The isolated yield of the desired 1,2,3-triazole product is significantly lower than expected.

Probable Causes & Solutions:

| Probable Cause | Explanation | Solutions & Preventative Measures |

| Inactive Copper(I) Catalyst | The active catalyst in CuAAC is Cu(I). If yo[3][4]u start with a Cu(II) salt (e.g., CuSO₄·5H₂O), it must be reduced in situ. Oxyge[3]n can oxidize the active Cu(I) to the inactive Cu(II) state, stalling the reaction. | S[5]olution: Ensure the addition of a reducing agent, such as sodium ascorbate, in slight excess to both reduce the Cu(II) precursor and scavenge any dissolved oxygen. Pre[1][3]vention: Degas your solvents and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before and during the reaction. |

| Poor Quality Reagents | Impurities in the starting materials, particularly the alkyne (propargyl cyanide) or the azide source, can inhibit the catalyst or participate in side reactions. | Solution: Verify the purity of your starting materials by NMR or other appropriate analytical techniques. Purify if necessary. |

| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and solubility of the catalyst and reagents. While the CuAAC reaction is tolerant of various solvents, including water, some may not be optimal for your specific substrates. | S[1][6]olution: A mixture of water and a co-solvent like t-butanol, ethanol, or DMSO is often effective. If so[6]lubility is an issue, consider alternative solvent systems. |

| Incorrect pH | The CuAAC reaction is generally robust over a pH range of 4 to 12. Howev[1]er, highly acidic or basic conditions can lead to side reactions or catalyst deactivation. | Solution: Check and adjust the pH of your reaction mixture if necessary. Buffering the system may be beneficial in some cases. |

Problem 2: Presence of Significant Impurities or Byproducts

Symptoms:

-

Multiple spots are observed on the TLC plate in addition to the product and starting materials.

-

NMR or LC-MS analysis of the crude product shows the presence of unexpected signals.

Probable Causes & Solutions:

| Probable Cause | Explanation | Solutions & Preventative Measures |

| Formation of the 1,5-Regioisomer | The uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur at elevated temperatures, leading to a mixture of the 1,4- and 1,5-disubstituted triazole regioisomers. The c[1][7]opper-catalyzed reaction should exclusively yield the 1,4-isomer. | S[3][8]olution: Ensure that your copper catalyst is active and the reaction temperature is not excessively high. The presence of the 1,5-isomer suggests a failure of the catalytic cycle. If the 1,5-isomer is desired, a ruthenium-based catalyst (RuAAC) is the appropriate choice. |

| [1][7]Oxidative Homocoupling of the Alkyne | In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form diynes (e.g., Glaser coupling). | S[3]olution: As with low yield issues, the rigorous exclusion of oxygen is critical. Use a reducing agent like sodium ascorbate and maintain an inert atmosphere. |

| [3]Polymerization of Acrylonitrile Precursor | If 3-azidopropanenitrile is synthesized in situ from acrylonitrile and an azide salt (e.g., sodium azide), residual acrylonitrile can polymerize under certain conditions, especially in the presence of basic catalysts or initiators. | S[9][10]olution: Ensure complete conversion of acrylonitrile to the azide before proceeding with the cycloaddition. Purify the 3-azidopropanenitrile intermediate if necessary. |

| Side Reactions of the Azide | Organic azides can be unstable and may decompose, especially at elevated temperatures or in the presence of certain metals. | Solution: Avoid excessive heating. Use freshly prepared or properly stored azide. |

Below is a DOT script for a troubleshooting workflow diagram that summarizes the key decision points for addressing common issues in the synthesis.

Caption: Troubleshooting workflow for the synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the reaction to form 3-(1H-1,2,3-triazol-1-yl)propanenitrile?

A1: The most common and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a prime example of "click chemistry." The m[1]echanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the 1,4-disubstituted 1,2,3-triazole ring. This [7][11]catalytic process is significantly faster and more regioselective than the uncatalyzed thermal Huisgen cycloaddition.

Q2[1]: Can I use a Cu(II) salt directly as a catalyst?

A2: While the active catalyst is Cu(I), you can certainly start with a more stable and readily available Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O). Howev[3]er, it is essential to add a reducing agent, most commonly sodium ascorbate, to the reaction mixture. The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

Q3[3][4]: My reaction is very slow. How can I increase the rate?

A3: Several factors can influence the reaction rate. First, ensure your copper catalyst is active, as discussed in the troubleshooting section. The use of a stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), can protect the Cu(I) from oxidation and improve catalytic turnover, thereby increasing the rate. Addit[4]ionally, gentle heating (e.g., to 40-60 °C) can sometimes accelerate the reaction, but be mindful of the stability of your azide at higher temperatures.

Q4: How do I purify the final product, 3-(1H-1,2,3-triazol-1-yl)propanenitrile?

A4: One of the advantages of click chemistry is that the product is often clean enough to be isolated by simple filtration or extraction without the need for column chromatography. If yo[1]ur crude product contains unreacted starting materials or byproducts, a standard workup would involve quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. If further purification is needed, silica gel column chromatography is a viable option.

Q5: What are the key differences between the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions?

A5: The primary difference lies in the regioselectivity of the product. The copper-catalyzed reaction (CuAAC) exclusively produces the 1,4-disubstituted 1,2,3-triazole. In co[3][12]ntrast, the ruthenium-catalyzed reaction (RuAAC) yields the 1,5-disubstituted regioisomer. This [1][7]is due to a different reaction mechanism. RuAAC is also capable of reacting with internal alkynes, whereas CuAAC is generally limited to terminal alkynes.

The [1]following DOT script illustrates the reaction pathway and potential side reactions.

Caption: Reaction scheme for the synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile, highlighting the desired CuAAC pathway and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile

Materials:

-

3-Azidopropanenitrile

-

Propargyl cyanide (3-butynenitrile)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., 1:1 mixture of water and t-butanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-azidopropanenitrile (1.0 eq) and propargyl cyanide (1.1 eq) in the chosen solvent system.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Continue stirring the reaction at room temperature under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography if necessary.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Meng, G., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 18(23), 15757-15767.

- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

-

Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 1994-2007.

- Li, H., et al. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide-alkyne cycloaddition.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 987309.

- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 4983.

- Regioselective synthesis of multisubstituted 1,2,3-triazoles. Moving beyond the copper-catalyzed azide-alkyne cycloaddition. (2016).

- An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024).

- Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. (2023).

- Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022). ACS Omega, 7(51), 48181-48191.

- Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). (2025).

- Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (2019).

-

Acrylonitrile. (n.d.). Scribd. Retrieved from [Link]

-

Scheme 2. Polymerization of acrylonitrile. (n.d.). ResearchGate. Retrieved from [Link]

- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2010). Pharmaceutical Research, 27(2), 205-217.

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2023).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

-

Polymerization of acrylonitrile. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Technical Support Center: Optimization of 3-(1H-1,2,3-triazol-1-yl)propanenitrile Synthesis

Executive Summary & Strategic Selection

The synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile presents a classic challenge in heterocyclic chemistry: Regioselectivity .

The target molecule features a propionitrile chain attached specifically to the N1 position of the 1,2,3-triazole ring. However, the 1,2,3-triazole ring exists in tautomeric equilibrium. Direct alkylation or Michael addition often yields a mixture of the N1-isomer (Target) and the N2-isomer (Impurity), often favoring the thermodynamically more stable N2-isomer.

To achieve high purity and yield, you must choose between two distinct synthetic strategies:

| Feature | Path A: The "Precision" Route (Recommended) | Path B: The "Economy" Route |

| Methodology | CuAAC (Click Chemistry) | Michael Addition |

| Precursors | 3-Azidopropanenitrile + Acetylene Source | 1,2,3-Triazole + Acrylonitrile |

| Regioselectivity | 100% N1-Selective (Mechanistically guaranteed) | Mixture (N1 + N2) (Requires difficult separation) |

| Safety Profile | High (Requires handling organic azides) | Moderate (Acrylonitrile is toxic/carcinogenic) |

| Suitability | High-value pharma intermediates, small-to-mid scale. | Industrial commodity scale where distillation is feasible. |

Recommendation: For laboratory scale (<100g) and drug development applications where isomeric purity is paramount, Path A (CuAAC) is the gold standard. This guide focuses on optimizing Path A while providing troubleshooting for Path B.

Visual Workflow: Synthesis Pathways

Figure 1: Comparison of the CuAAC route (Path A) which guarantees N1 selectivity, versus the Michael Addition (Path B) which produces isomeric mixtures.[1][2]

Detailed Protocols & Optimization

Protocol A: The "Precision" Route (CuAAC)

Best for: High purity, avoiding isomer separation.

Core Concept: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles.[3] Since we use acetylene (or a surrogate), the "4-position" is a hydrogen, resulting in the 1-substituted target.

Step 1: Synthesis of 3-Azidopropanenitrile

Safety Warning: Low molecular weight organic azides are potentially explosive. Maintain C/N ratio > 3 if possible. Here, C/N = 0.[4]75. Do not isolate neat. Handle in solution.

-

Reagents: 3-Bromopropanenitrile (1.0 eq), Sodium Azide (1.2 eq), DMSO (0.5 M).

-

Procedure:

-

Dissolve NaN3 in DMSO.

-

Add 3-Bromopropanenitrile dropwise at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Dilute with diethyl ether/water. Wash organic layer with water (3x) to remove DMSO. Dry over MgSO4.

-

Storage: Keep as a solution in ether or use immediately. DO NOT DISTILL.

-

Step 2: The Click Reaction (TMS-Acetylene Variant)

Using Acetylene gas is hazardous and requires specialized tanks. Use Trimethylsilyl (TMS) acetylene as a safe liquid surrogate, followed by in-situ deprotection.

-

Reagents:

-

Procedure:

-

Suspend azide and alkyne in the solvent mixture.

-

Add CuSO4 solution followed by Sodium Ascorbate solution.[3][5]

-

Stir vigorously at RT for 8-16 hours. (The TMS-triazole intermediate forms).

-

Deprotection: Add TBAF (1.0 M in THF, 1.5 eq) or K2CO3/MeOH and stir for 2 hours to remove the TMS group.

-

Purification: Extract with EtOAc. Wash with dilute ammonium hydroxide (to remove Cu). Concentrate. The product is usually a solid or oil that requires minimal purification.

-

Protocol B: The "Economy" Route (Michael Addition)

Best for: Large scale, if chromatography/distillation is available.

Core Concept: Base-catalyzed addition of 1,2,3-triazole to acrylonitrile.

-

Reagents: 1,2,3-Triazole (1.0 eq), Acrylonitrile (1.5 eq), DBU (0.1 eq) or Triton B.

-

Solvent: Acetonitrile or Methanol.

-

Procedure:

-

Mix Triazole and Base in solvent.

-

Add Acrylonitrile dropwise at 0°C (Control exotherm to favor kinetic product).

-

Heat to reflux for 4-8 hours.

-

-

The Challenge: You will get ~60:40 to 80:20 mixture of N2:N1 isomers.

-

Purification:

-

Distillation: N2 isomers generally have lower boiling points than N1 isomers. Fractional distillation under high vacuum is required.

-

Chromatography: Silica gel. N2 is typically less polar (higher Rf) than N1.

-

Troubleshooting & FAQs

Category 1: Regioselectivity & Isomers

Q: I used Protocol B (Michael Addition) and my NMR shows two sets of peaks. Which is which?

-

Diagnostic: 1,2,3-Triazoles are symmetric if substituted at N2, and asymmetric if substituted at N1.

-

N2-Isomer (Impurity): The triazole ring protons (H4 and H5) are chemically equivalent. You will see one singlet in the aromatic region (approx 7.7–7.9 ppm).

-

N1-Isomer (Target): The triazole ring protons are non-equivalent. You will see two doublets (or two singlets if resolution is low) in the aromatic region (approx 7.7 ppm and 8.0 ppm).

-

-

Solution: If you need >98% purity, switch to Protocol A (CuAAC).

Q: Can I force the Michael Addition to favor the N1 isomer?

-

Technical Insight: N2 alkylation is often thermodynamically favored. N1 formation can sometimes be favored by kinetic control (low temperature, steric bulk), but for unsubstituted 1,2,3-triazole, selectivity is poor.

-

Correction: Some literature suggests using acid catalysis (e.g., acetic acid) for Michael addition can shift ratios, but conversion drops. The most reliable "fix" is not optimization, but changing the route to CuAAC.

Category 2: Reaction Efficiency (CuAAC)

Q: My CuAAC reaction turned green/brown and stalled. What happened?

-

Cause: Oxidation of the active Cu(I) species to inactive Cu(II). This happens if oxygen enters the system or if the reducing agent (ascorbate) is depleted.

-

Fix:

-

Degas solvents (sparge with Nitrogen/Argon) before mixing.

-

Add an additional 5 mol% of Sodium Ascorbate.

-

Add a ligand like TBTA or THPTA (1-2 mol%). These ligands stabilize Cu(I) and protect it from oxidation, significantly boosting yield and rate.

-

Q: How do I remove the copper residues? The product is blue-tinted.

-

Protocol: Standard extraction is insufficient.

-

Method 1 (Chelation): Wash the organic phase with 10% aqueous EDTA or Ammonium Hydroxide (NH4OH) until the aqueous layer is no longer blue.

-

Method 2 (Solid Phase): Stir the crude mixture with "CupriSorb" or silica gel, then filter.

-

Category 3: Safety (Azides)[6]

Q: Is 3-azidopropanenitrile safe to distill?

-

CRITICAL WARNING: NO.

-

Rule of Thumb: The number of carbon atoms (

) vs. nitrogen atoms (-

Safety Equation:

. -

For 3-azidopropanenitrile (

):

-

-

Verdict: This molecule is highly energy-dense and potentially explosive. Never concentrate to dryness. Always maintain it in solution and use a blast shield.

References

-

CuAAC Mechanism & Specificity: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Michael Addition Selectivity: Wang, X., et al. (2010). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate / SciELO. Link

-

Synthesis of Azido-Nitriles: Kim, J. G., & Jang, D. O. (2008).[7] Direct Synthesis of Acyl Azides from Carboxylic Acids.[7] Synlett. (General azide handling protocols). Link

- Copper Removal Protocols: Leonard, N. (2019). Practical Guide to CuAAC Catalyst Removal. Chemical Reviews. (General reference for EDTA wash).

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H-1,2,3-三氮唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

Technical Support Center: Synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile

Status: Active Ticket ID: SC-TRZ-003 Subject: Scale-Up Troubleshooting for Michael Addition of 1,2,3-Triazole to Acrylonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile is a critical step in generating high-energy materials and pharmaceutical intermediates (e.g., tazobactam analogs). While the Michael addition of 1,2,3-triazole to acrylonitrile is the most atom-economical route for scale-up, it presents three distinct engineering challenges:

-

Regioselectivity: Competitive formation of the N2-isomer (3-(2H-1,2,3-triazol-2-yl)propanenitrile).

-

Thermal Safety: The highly exothermic nature of the reaction and the polymerization potential of acrylonitrile.

-

Purification: Difficulty in separating isomers without chromatography.

This guide addresses these specific bottlenecks using industrial best practices.

Part 1: Process Visualization

The following diagram outlines the reaction logic, highlighting the critical control points (CCPs) where the N1 vs. N2 selectivity is determined and where safety risks are highest.

Figure 1: Reaction workflow for the cyanoethylation of 1,2,3-triazole, illustrating the bifurcation between the desired N1 product and the N2 impurity/polymerization risks.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Regioselectivity (N1 vs. N2 Isomers)

Q: My HPLC shows a 70:30 mixture of isomers. How do I shift the ratio to favor the N1 target?

A: The formation of N1 and N2 isomers is governed by the tautomeric equilibrium of the triazole and the "hard/soft" nature of the electrophile.

-

The Mechanism: 1,2,3-triazole exists in equilibrium. The N1-anion is generally more nucleophilic toward soft electrophiles like acrylonitrile (Michael acceptors), but the N2 position is sterically less hindered and thermodynamically stable.

-

Corrective Action:

-

Solvent Polarity: Switch to a polar aprotic solvent (e.g., DMF or DMSO). Polar solvents stabilize the specific ionic transition states that favor N1 alkylation.

-

Base Selection: Use a catalytic amount of a hindered organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA . Inorganic bases (like K2CO3) often lead to higher N2 ratios due to metal-coordination effects that can direct attack to the N2 position [1].

-

Temperature Control: Maintain lower reaction temperatures (0°C to RT). Higher temperatures generally increase the proportion of the thermodynamic N2 product.

-

Q: Can I convert the N2 isomer back into the N1 isomer? A: Generally, no . Unlike some substituted triazoles where thermal rearrangement is possible, the N-alkyl bond formed via Michael addition is chemically stable under standard processing conditions. You must separate them.

Category 2: Process Safety & Thermal Runaway

Q: During the addition of acrylonitrile, the temperature spiked rapidly. How do I control this at the 1kg+ scale?

A: The Michael addition is exothermic. Furthermore, acrylonitrile can undergo radical polymerization, which is also exothermic, potentially leading to a "runaway" scenario.

-

Protocol Adjustment:

-

Dosing Strategy: Never add acrylonitrile all at once. Use a dropping funnel or dosing pump to add it over 2–4 hours.

-

Active Cooling: Ensure your reactor has a jacketed cooling system capable of removing heat faster than it is generated.

-

Inhibitors: Commercial acrylonitrile contains MEHQ (monomethyl ether hydroquinone) as a polymerization inhibitor.[1] Do not distill acrylonitrile to remove the inhibitor before use unless strictly necessary for analytical purity. The inhibitor requires dissolved oxygen to work, so do not purge the reaction excessively with nitrogen; a slight air headspace is safer for the monomer [2].

-

Category 3: Purification (Separation without Chromatography)

Q: The crude product is an oil that won't crystallize. How do I isolate the pure N1 isomer without a silica column?

A: The "oiling out" is likely due to the presence of the N2 isomer, which depresses the melting point of the mixture.

-

Separation Strategy (Distillation + Crystallization):

-

Boiling Point Difference: The N2 isomer (symmetrical) typically has a lower boiling point than the N1 isomer (asymmetrical/more polar).

-

Vacuum Distillation: Perform a high-vacuum fractional distillation.

-

Fraction 1: Unreacted acrylonitrile (Trap this carefully!).

-

Fraction 2: N2-isomer (Liquid/Low melting).

-

Residue/Fraction 3: N1-isomer (Target).

-

-

Crystallization: Once the bulk of the N2 isomer is removed, dissolve the N1-enriched residue in a solvent like Isopropanol (IPA) or Toluene . Cooling should induce crystallization of the pure N1 target [3].

-

Part 3: Analytical Data & Specifications

Isomer Differentiation Table

Use this table to confirm which isomer you have isolated.

| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |

| Symmetry | Asymmetrical ( | Symmetrical ( |

| 1H NMR (Triazole Ring) | Two distinct doublets (or singlets) around | A single singlet (2H equivalent) around |

| 13C NMR (Triazole Ring) | Two distinct signals for CH carbons. | One signal for CH carbons (equivalent). |

| Physical State | Solid (Low melting) or High BP Oil | Liquid or Lower BP Oil |

| Polarity (TLC) | More Polar (Lower | Less Polar (Higher |

Standard Reaction Protocol (100g Scale)

-

Setup: 1L 3-neck flask, mechanical stirrer, internal thermometer, dropping funnel.

-

Charge: Add 1H-1,2,3-triazole (1.0 eq) and Acetonitrile or DMF (5 vol) .

-

Catalyst: Add DBU (0.05 eq) . Stir to dissolve.

-

Addition: Cool to 10°C. Add Acrylonitrile (1.1 eq) dropwise over 2 hours. Monitor Temp: Do not exceed 35°C.

-

Reaction: Stir at 25°C for 12 hours. Monitor consumption of triazole via TLC/HPLC.

-

Workup: Concentrate under reduced pressure to remove solvent and excess acrylonitrile.

-

Purification:

-

Option A: High vacuum distillation (0.5 mmHg) to distill off N2 isomer.

-

Option B: Dissolve residue in hot IPA, cool to 0°C to crystallize N1.

-

References

-

Regioselectivity in Triazole Alkylation

- Source: "Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism." The Journal of Organic Chemistry.

- Context: Discusses the influence of base and metal coordination (e.g., Cesium)

-

Acrylonitrile Safety & Handling

- Source: "Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile."

- Context: Critical safety data regarding polymerization hazards, MEHQ inhibitors, and flammability limits.

-

Isomer Separation & Properties

- Source: "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles." Anais da Academia Brasileira de Ciências.

- Context: Reviews the physical property differences between N1 and N2 isomers, confirming the symmetry-based NMR identific

-

Michael Addition Methodology

- Source: "Michael Addition of 3-Oxo-3-phenylpropanenitrile... Precursors for Heterocycle Synthesis." Molecules.

- Context: While focusing on a different nitrile, this paper establishes standard conditions (base/solvent)

Sources

Technical Support Center: Characterization of 3-(1H-1,2,3-triazol-1-yl)propanenitrile

Welcome to the dedicated technical support guide for the characterization of 3-(1H-1,2,3-triazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its synthesis and characterization, providing in-depth, field-proven insights to ensure the integrity and validity of your experimental results.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Question 1: My synthesis of 3-(1H-1,2,3-triazol-1-yl)propanenitrile resulted in a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?

Low yields and the presence of impurities are common hurdles in the synthesis of 1,2,3-triazoles. The most prevalent synthetic route to 3-(1H-1,2,3-triazol-1-yl)propanenitrile is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.

Common Causes of Low Yield & Side Products:

-

Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the cycloaddition.

-

Suboptimal Temperature: While many click reactions proceed at room temperature, some reactant combinations require heating to achieve a reasonable reaction rate.

-

Incorrect Stoichiometry: An imbalance in the ratio of azide to alkyne can lead to unreacted starting materials.

-

Presence of Impurities: Impurities in the starting materials or solvent can interfere with the catalyst.

Troubleshooting & Optimization Strategies:

-

Catalyst System:

-

In situ Generation of Cu(I): A common practice is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate. This ensures a constant supply of the active catalyst.